molecular formula C7H5ClF3NO B1457465 4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine CAS No. 1227562-24-4

4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine

Cat. No.: B1457465
CAS No.: 1227562-24-4
M. Wt: 211.57 g/mol
InChI Key: KCSQLDZDMCQDEB-UHFFFAOYSA-N
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Description

4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with chloromethyl, hydroxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine typically involves the chlorination of 2-hydroxy-6-(trifluoromethyl)pyridine. This process requires high temperatures and strong bases to facilitate the substitution of the hydroxy group with a chloromethyl group .

Industrial Production Methods: Industrial production of this compound often employs a vapor-phase reaction, which allows for the efficient introduction of chlorine atoms to the pyridine ring. This method is advantageous due to its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions: 4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: Formation of 4-chloromethyl-2-oxo-6-(trifluoromethyl)pyridine.

    Reduction: Formation of 4-methyl-2-hydroxy-6-(trifluoromethyl)pyridine.

    Substitution: Formation of 4-aminomethyl-2-hydroxy-6-(trifluoromethyl)pyridine or 4-thiomethyl-2-hydroxy-6-(trifluoromethyl)pyridine.

Scientific Research Applications

4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Hydroxy-6-(trifluoromethyl)pyridine
  • 4-Chloromethyl-2-oxo-6-(trifluoromethyl)pyridine

Comparison: 4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine is unique due to the presence of both chloromethyl and hydroxy groups on the pyridine ring, which allows for a wider range of chemical modifications and applications. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(chloromethyl)-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-3-4-1-5(7(9,10)11)12-6(13)2-4/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSQLDZDMCQDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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